molecular formula C21H23ClN2O4S B2438594 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide CAS No. 906784-40-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

Cat. No. B2438594
CAS RN: 906784-40-5
M. Wt: 434.94
InChI Key: BSANCCYXTRJODI-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. This compound is synthesized using a specific method that involves several steps, and its mechanism of action is still being studied.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds with structures related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide are often subjects of synthetic chemistry research, focusing on the creation and functionalization of thiazole and benzamide derivatives. Studies have explored reactions yielding various derivatives of thiazole and benzamide, which are critical for further pharmaceutical and chemical research (A. G. Balya et al., 2008; Hamad H. Al Mamari et al., 2019). These synthetic routes are foundational for developing new materials with potential applications in drug development and material science.

Pharmacological Evaluation

Research on thiazole and benzamide derivatives also extends to pharmacological evaluations, where compounds are studied for their potential as therapeutic agents. For example, novel 4-thiazolidinone derivatives have been evaluated for their anticonvulsant properties, showing considerable activity in models of epilepsy (M. Faizi et al., 2017). This area of study is significant for understanding how modifications to the thiazole and benzamide core can influence biological activity, offering pathways to new therapeutic agents.

Antimicrobial Screening

Compounds featuring thiazole and benzamide motifs have been subjected to antimicrobial screening, indicating a broad interest in discovering new antimicrobial agents. Synthesized derivatives incorporating thiazole rings have shown inhibitory action against various bacteria and fungi, suggesting their potential utility in treating microbial infections (N. Desai et al., 2013). This research avenue is crucial for addressing the growing concern over antibiotic resistance and the need for novel antimicrobial compounds.

Hypoxia-Selective Cytotoxicity

Explorations into the cytotoxic effects of benzamide derivatives under hypoxic conditions have provided insights into their potential as cancer therapeutics. Such studies have demonstrated the selective toxicity of these compounds towards hypoxic tumor cells, highlighting their relevance in developing targeted cancer treatments (B. Palmer et al., 1996). This research area is particularly important for creating more effective and less harmful cancer therapies.

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-5-26-15-10-13(11-16(27-6-2)18(15)28-7-3)20(25)24-21-23-17-12(4)8-9-14(22)19(17)29-21/h8-11H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSANCCYXTRJODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide

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